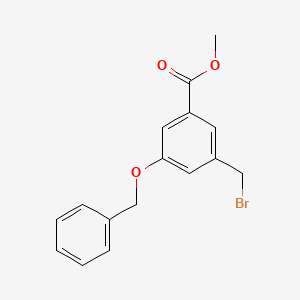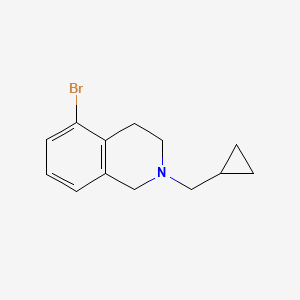
2-Ethyl-4-methyl imidazlium tetraphenyl borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-4-methyl imidazlium tetraphenyl borate is a heterocyclic organic compound with the molecular formula C30H31BN2 and a molecular weight of 430.39154. This compound is known for its unique structure, which includes an imidazolium cation and a tetraphenylborate anion. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of 2-Ethyl-4-methyl imidazlium tetraphenyl borate typically involves the reaction of 2-ethyl-4-methylimidazole with tetraphenylborate salts under controlled conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the product is purified through recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2-Ethyl-4-methyl imidazlium tetraphenyl borate undergoes various chemical reactions, including:
Oxidation: The imidazolium cation can be oxidized under specific conditions, leading to the formation of imidazole derivatives.
Reduction: Reduction reactions can convert the imidazolium cation to its corresponding imidazole.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tetraphenylborate anion can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Ethyl-4-methyl imidazlium tetraphenyl borate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-4-methyl imidazlium tetraphenyl borate involves its interaction with molecular targets through ionic and covalent bonding. The imidazolium cation can interact with negatively charged sites on biomolecules, while the tetraphenylborate anion can stabilize the compound in various environments. These interactions can affect molecular pathways and lead to the compound’s observed effects .
Comparación Con Compuestos Similares
2-Ethyl-4-methyl imidazlium tetraphenyl borate can be compared with other imidazolium-based compounds, such as:
1-Butyl-3-methylimidazolium tetrafluoroborate: Known for its use as an ionic liquid in green chemistry applications.
1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Used in electrochemical applications due to its high ionic conductivity.
1-Hexyl-3-methylimidazolium chloride: Studied for its potential in biomass processing and extraction.
The uniqueness of this compound lies in its specific combination of the imidazolium cation and tetraphenylborate anion, which imparts distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C30H31BN2 |
|---|---|
Peso molecular |
430.4 g/mol |
Nombre IUPAC |
2-ethyl-4-methyl-1H-imidazol-1-ium;tetraphenylboranuide |
InChI |
InChI=1S/C24H20B.C6H10N2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-3-6-7-4-5(2)8-6/h1-20H;4H,3H2,1-2H3,(H,7,8)/q-1;/p+1 |
Clave InChI |
ARXCLKUJANCYCI-UHFFFAOYSA-O |
SMILES canónico |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCC1=NC(=C[NH2+]1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7-amino-3-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)methyl methanesulfonate](/img/structure/B12068975.png)


![1-[6-(Trifluoromethyl)quinazolin-4-yl]methanamine](/img/structure/B12068987.png)










